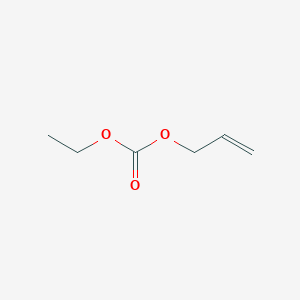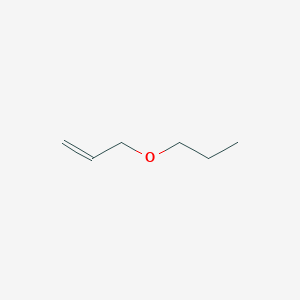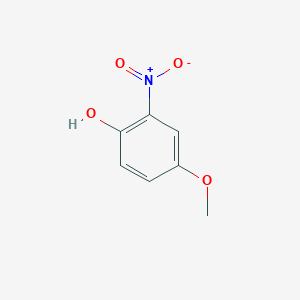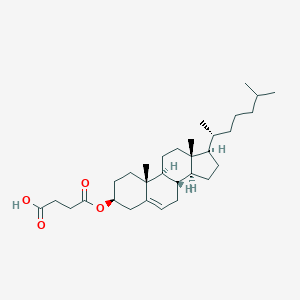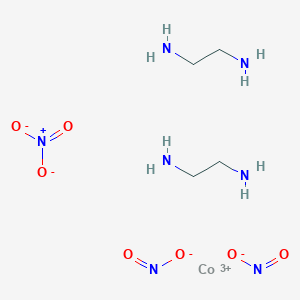
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate, also known as trans-[Co(en)2(NO2)2]NO3, is a coordination compound of cobalt (III) with ethylenediamine and nitrate ligands. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and biomedicine.
Mécanisme D'action
The mechanism of action of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 is not fully understood, but it is believed to involve the interaction of the cobalt ion with various biomolecules, such as proteins and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, which can have a range of physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been shown to have an effect on the immune system and to have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 in lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research on trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3. Some possible areas of interest include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Other potential directions for research include the investigation of its potential as a catalyst in various chemical reactions and the development of new coordination compounds with similar properties.
Méthodes De Synthèse
The synthesis of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can be achieved by reacting cobalt (III) nitrate with ethylenediamine in the presence of nitrite ions. The reaction is typically carried out in an aqueous solution at a specific pH and temperature, and the resulting product is purified by precipitation and filtration.
Applications De Recherche Scientifique
Trans-[Co(en)2(NO2)2]NO3 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where this compound has been shown to exhibit a range of biochemical and physiological effects.
Propriétés
Numéro CAS |
14240-12-1 |
|---|---|
Nom du produit |
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate |
Formule moléculaire |
C4H16CoN7O7 |
Poids moléculaire |
333.15 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;nitrate;dinitrite |
InChI |
InChI=1S/2C2H8N2.Co.NO3.2HNO2/c2*3-1-2-4;;2-1(3)4;2*2-1-3/h2*1-4H2;;;2*(H,2,3)/q;;+3;-1;;/p-2 |
Clé InChI |
SXOWHZGOECKXMD-UHFFFAOYSA-L |
SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
SMILES canonique |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
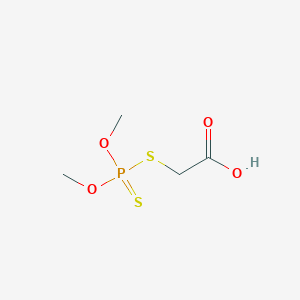

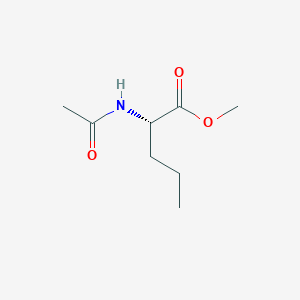
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
